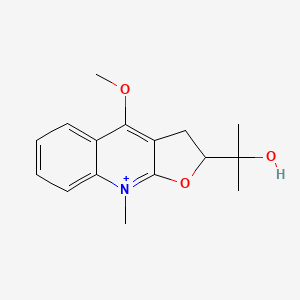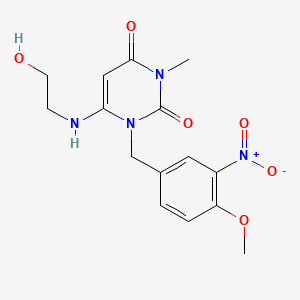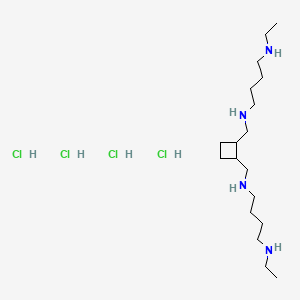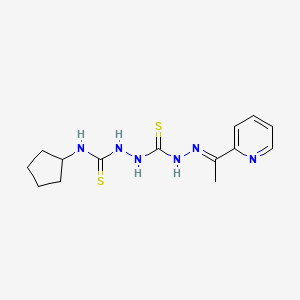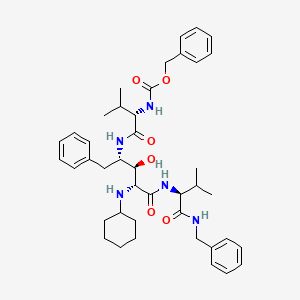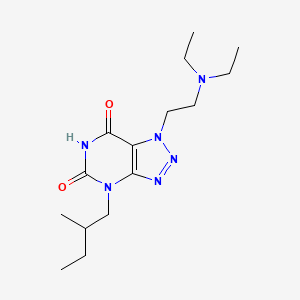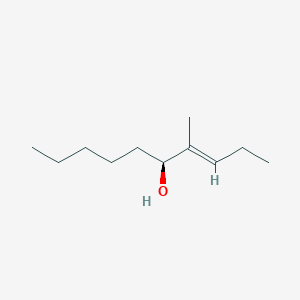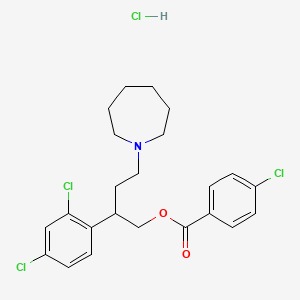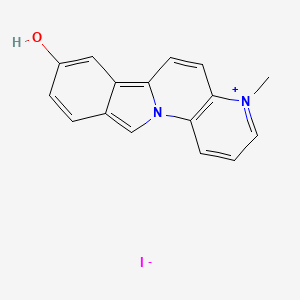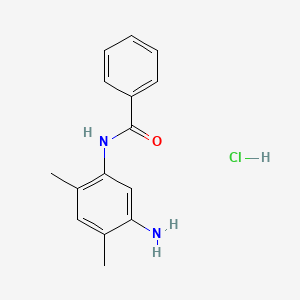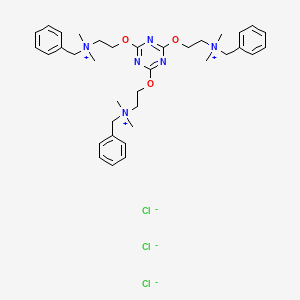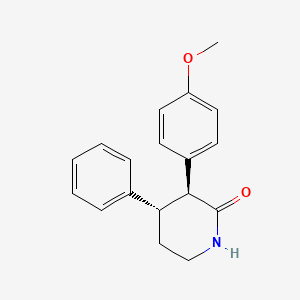
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- is a heterocyclic organic compound It is a derivative of piperidinone, characterized by the presence of a methoxyphenyl and a phenyl group at the 3 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- can be achieved through several methods. One common approach involves the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form an amide. For instance, the reaction of 1-(4-methoxyphenyl)-2-methylpropene with nitriles in the presence of a Lewis acid such as BF3·Et2O and a solvent like HFIP can yield the desired piperidinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperidinone, 3-(4-methoxyphenyl)-: This compound lacks the phenyl group at the 4 position.
2-Piperidinone, 4-phenyl-: This compound lacks the methoxyphenyl group at the 3 position.
Uniqueness
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- is unique due to the presence of both methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
132605-00-6 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(3S,4S)-3-(4-methoxyphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-21-15-9-7-14(8-10-15)17-16(11-12-19-18(17)20)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
InChI-Schlüssel |
POTCSUYPZIOZAO-IAGOWNOFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


